molecular formula C10H10BrN B6274413 4-bromo-1-ethyl-1H-indole CAS No. 1194375-88-6

4-bromo-1-ethyl-1H-indole

Cat. No.: B6274413
CAS No.: 1194375-88-6
M. Wt: 224.1
InChI Key:
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Description

“4-bromo-1-ethyl-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C8H6BrN . The molecular weight is 196.04 .


Chemical Reactions Analysis

“4-bromo-1H-indole” can participate in bromination reactions, where the bromine atom is replaced by another halogen. The bromo group can be reduced to form the corresponding indole using metal-catalyzed hydrogenation or other reduction methods .


Physical and Chemical Properties Analysis

“this compound” has a refractive index of n20/D 1.655 (lit.), a boiling point of 283-285 °C (lit.), and a density of 1.563 g/mL at 25 °C (lit.) .

Mechanism of Action

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . “4-Bromoindole” is a potential inhibitor of GSK-3 .

Safety and Hazards

“4-bromo-1-ethyl-1H-indole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-ethyl-1H-indole can be achieved through a multi-step process involving the bromination of an intermediate compound.", "Starting Materials": [ "Indole", "Ethyl bromide", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Bromine" ], "Reaction": [ "Step 1: Indole is reacted with ethyl bromide in the presence of sodium hydroxide to form 1-ethylindole.", "Step 2: 1-ethylindole is then oxidized using hydrogen peroxide and acetic acid to form 1-ethylindole-2,3-dione.", "Step 3: The resulting 1-ethylindole-2,3-dione is then reacted with sodium acetate and bromine to form 4-bromo-1-ethyl-1H-indole." ] }

CAS No.

1194375-88-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

0

Origin of Product

United States

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